1-Chloroheptan-2-ol

Description

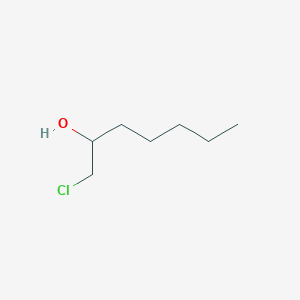

Structure

3D Structure

Properties

IUPAC Name |

1-chloroheptan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO/c1-2-3-4-5-7(9)6-8/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOHTJPTRQIWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Chloroheptan-2-ol chemical properties and structure

An In-Depth Technical Guide to 1-Chloroheptan-2-ol

Executive Summary

This compound (CAS: 53660-21-2) is a vicinal halohydrin of significant value in organic synthesis and pharmaceutical process chemistry.[1][2] Characterized by its bifunctional nature—possessing both a secondary hydroxyl group and a primary alkyl chloride—it serves as a versatile "chiral pivot." It is primarily utilized as a direct precursor to 1,2-epoxyheptane and 1,2-heptanediol (a critical antimicrobial and moisturizing agent in dermatology). Its structural motif allows for the precise installation of chirality in long-chain aliphatic systems, making it a target of interest in biocatalytic resolution studies for asymmetric drug synthesis.

Part 1: Molecular Architecture & Physicochemical Profile

This compound consists of a seven-carbon aliphatic chain with a chlorine atom at the terminal (C1) position and a hydroxyl group at the C2 position. This specific regiochemistry is crucial; the terminal chloride is a good leaving group, while the C2-hydroxyl provides a handle for nucleophilic activation (e.g., epoxide formation).

Stereochemistry: The molecule possesses a single chiral center at C2. While often synthesized as a racemate (

Table 1: Physicochemical Data

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 53660-21-2 | Racemic mixture |

| Molecular Formula | C | |

| Molecular Weight | 150.65 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscous oil |

| Boiling Point | ~85–90 °C at 10 mmHg | Estimated; decomposes near atmospheric BP |

| Density | ~0.98 – 1.02 g/mL | Denser than parent heptanol due to Cl |

| Solubility | Soluble in alcohols, ethers, DCM; Low water solubility | Amphiphilic character |

| LogP | ~2.15 | Lipophilic |

Part 2: Synthetic Pathways & Manufacturing

The synthesis of this compound must be controlled to avoid the formation of its regioisomer, 2-chloroheptan-1-ol. Two primary routes dominate the landscape: the Grignard-Epichlorohydrin route (high regioselectivity) and the Alkene Chlorohydrination route (industrial scalability).

Method A: Grignard Addition to Epichlorohydrin (Regioselective)

This is the preferred laboratory method for obtaining the specific 1-chloro-2-ol isomer with high purity.

-

Mechanism: A nucleophilic attack of butylmagnesium bromide on the less substituted carbon of epichlorohydrin (2-(chloromethyl)oxirane).

-

Protocol:

-

Reagent Prep: Generate Butylmagnesium bromide (BuMgBr) from 1-bromobutane and Mg turnings in anhydrous THF.

-

Coupling: Cool the Grignard solution to -10°C. Add Epichlorohydrin dropwise. The Copper(I) iodide (CuI) catalyst (1-5 mol%) is often added to facilitate ring opening.

-

Quench: Hydrolyze with saturated NH

Cl solution. -

Result: The butyl group adds to the terminal epoxide carbon, opening the ring to form the secondary alcohol (at C2) while preserving the C1-chloride.

-

Method B: Chlorohydrination of 1-Heptene

-

Mechanism: Electrophilic addition of Hypochlorous acid (HOCl) to 1-heptene.

-

Regiochemistry: The reaction follows Markovnikov-like addition. The electrophilic Cl

adds to the terminal carbon (C1), forming a chloronium ion. Water (nucleophile) attacks the more substituted carbon (C2). -

Outcome: Predominantly yields this compound, though trace amounts of the regioisomer may form.

Visualization: Synthesis Workflow

Caption: Figure 1. Dual synthetic pathways for this compound. The Grignard route (top) offers superior regiocontrol.

Part 3: Reactivity & Mechanistic Insight

The utility of this compound lies in its ability to undergo intramolecular cyclization or nucleophilic substitution .

Base-Catalyzed Epoxide Formation

Treatment with a base (NaOH or KOH) deprotonates the C2-hydroxyl group.[3] The resulting alkoxide performs an intramolecular S

-

Significance: 1,2-epoxyheptane is a key intermediate for surfactants and polymer stabilizers.

Hydrolysis to 1,2-Heptanediol

While direct hydrolysis is possible, the standard industrial route involves forming the epoxide in situ followed by acid-catalyzed ring opening with water.

-

Application: 1,2-Heptanediol is a premium preservative in cosmetics (preservative booster) and a pharmaceutical excipient for transdermal drug delivery (e.g., enhancing Metronidazole absorption).

Biocatalytic Resolution

Enzymatic kinetic resolution (using Lipases like Candida antarctica Lipase B, CAL-B) can selectively acetylate one enantiomer of this compound, leaving the other alcohol free. This provides access to optically pure (

Visualization: Reactivity Cascade

Caption: Figure 2. The "Chlorohydrin-Epoxide-Diol" value chain. The chlorohydrin is the critical pivot point.

Part 4: Safety & Handling Protocols

As a halogenated alcohol, this compound requires strict adherence to safety protocols. It is an alkylating agent and a skin irritant.

Hazard Identification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Procedures:

-

Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of vapors.

-

PPE: Nitrile gloves (0.11 mm minimum thickness) and chemical safety goggles are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis.

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; alkyl chlorides are toxic to aquatic life.

References

-

PubChem. (n.d.). This compound (Compound).[1][3][5] National Library of Medicine. Retrieved from [Link]

-

Li, N., et al. (2014). Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole. AAPS PharmSciTech. Retrieved from [Link]

-

Zhang, Y., et al. (2022).[2] Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (2018). Regioselective Halogenation of Arenes and Heterocycles. Retrieved from [Link]

Sources

- 1. 1561-86-0|2-Chlorocyclohexanol|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis [mdpi.com]

- 5. mdpi.com [mdpi.com]

Technical Guide: Controlled Synthesis of 1-Chloroheptan-2-ol

Topic: Synthesis of 1-Chloroheptan-2-ol from 1-chloro-2-heptanone Content Type: Technical Whitepaper / Process Guide Audience: Pharmaceutical Process Chemists & Drug Development Researchers

Part 1: Strategic Overview & Application Context

This compound (CAS: 53660-21-2) is a critical chiral building block in the synthesis of prostaglandin analogs, specifically prostacyclin derivatives like Treprostinil , used to treat pulmonary arterial hypertension.

The transformation of 1-chloro-2-heptanone to this compound represents a classic chemoselective challenge in organic synthesis. The presence of the

-

Dehalogenation: Over-reduction leading to heptan-2-ol.

-

Darzens-type Cyclization: In situ formation of 1,2-epoxyheptane under basic conditions.

This guide presents two validated methodologies: a Biocatalytic Asymmetric Reduction (for high-value, enantiopure requirements) and a Stoichiometric Chemical Reduction (for racemic, bulk intermediate needs).

Part 2: Mechanistic Principles & Critical Control Points

The reduction involves the nucleophilic attack of a hydride (

Reaction Pathway & Competitors[1]

The following Graphviz diagram illustrates the primary reaction pathway and the "danger zones" where side products form.

Figure 1: Mechanistic pathway showing the target reduction and the base-catalyzed cyclization risk.

Part 3: Methodology A — Biocatalytic Asymmetric Reduction

Best For: Enantiopure synthesis ((S)-isomer >99% ee), Pharmaceutical Intermediates.[1]

Biocatalysis is the preferred industrial route for this substrate due to the high stereoselectivity required for drugs like Treprostinil. This protocol utilizes a Ketoreductase (KRED) system with cofactor recycling.[2]

Reagents & System Setup

| Component | Specification | Function |

| Substrate | 1-Chloro-2-heptanone (75 mM) | Reactant |

| Biocatalyst | Curvularia hominis B-36 (or commercial KRED) | Stereoselective reduction |

| Buffer | Maintain enzyme stability | |

| Co-Substrate | Isopropanol (15% v/v) | Hydride donor for cofactor regeneration |

| Temperature | 30°C | Optimal enzymatic activity |

Step-by-Step Protocol

-

Buffer Preparation: Prepare 100 mM phosphate buffer adjusted strictly to pH 6.0 .

-

Why: Higher pH (>7.0) promotes spontaneous epoxide formation; lower pH (<5.0) may denature the enzyme.

-

-

Biocatalyst Loading: Suspend resting cells (50 g/L DCW) or lyophilized KRED enzyme (10 mg/mL) in the buffer.

-

Substrate Addition: Add 1-chloro-2-heptanone to a final concentration of 75 mM.

-

Note: The substrate has low water solubility. Add Isopropanol (15% v/v) simultaneously to act as both a co-solvent and the hydrogen donor.

-

-

Incubation: Agitate at 200 rpm at 30°C for 20–24 hours.

-

Monitoring: Monitor consumption via GC-FID. Look for the disappearance of the ketone peak at

min (method dependent). -

Extraction: Centrifuge to remove biomass. Extract the supernatant 3x with Ethyl Acetate.

-

Purification: Evaporate solvent under reduced pressure. If necessary, purify via silica gel chromatography (Petroleum ether/Ethyl acetate 10:1).

Expected Yield: ~97% Enantiomeric Excess (ee): >99% (S)-isomer.[1][3]

Part 4: Methodology B — Chemical Reduction (Racemic)

Best For: Analytical standards, non-clinical intermediates, bulk scale-up.

This method uses Sodium Borohydride (

Reagents & Safety

-

Reagent: Sodium Borohydride (

), 0.5 equivalents (stoichiometric excess). -

Solvent: Methanol (anhydrous).

-

Quench: 1M HCl or Saturated

. -

Safety Warning:

-haloketones are potent lachrymators (tear agents). Handle only in a functioning fume hood.

Workflow Diagram

Figure 2: Chemical reduction workflow emphasizing the acidic quench.

Step-by-Step Protocol

-

Solvation: Dissolve 1-chloro-2-heptanone (1.0 eq) in Methanol (10 mL per gram of substrate). Cool to 0°C in an ice bath.

-

Hydride Addition: Add

(0.5 - 0.6 eq) portion-wise over 20 minutes.-

Critical: Do not allow temperature to rise above 5°C. Heat promotes the intramolecular displacement of chloride by the alkoxide intermediate.

-

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 8:2). Product is more polar (lower

) than the ketone. -

Quench (The Safety Lock): Slowly add 1M HCl or saturated

until pH is ~5.-

Mechanism:[4] This protonates the alkoxide intermediate (

) to the alcohol (

-

-

Isolation: Dilute with water, extract with Dichloromethane (DCM). Dry organic layer over

and concentrate this compound.

Part 5: Analytical Validation

To confirm the identity and purity of this compound, compare spectral data against the starting material.

| Feature | 1-Chloro-2-heptanone (Reactant) | This compound (Product) |

| IR Spectrum | Strong C=O stretch (~1720 | Broad O-H stretch (3400 |

| 1H NMR (C2-H) | No proton at C2 (Quaternary C=O) | Multiplet at ~3.8 - 4.0 ppm (CH-OH) |

| 1H NMR (C1-H) | Singlet ~4.1 ppm ( | Doublet of doublets ~3.5 - 3.7 ppm |

| Stability | Stable liquid (Lachrymator) | Unstable to base (forms epoxide) |

References

-

Biocatalytic Synthesis of (S)-1-chloro-2-heptanol Title: Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36 Source: MDPI / Molecules (2022) URL:[Link]

-

General Reduction of Alpha-Halo Ketones Title: Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters (Contextual grounding for chloroketone reduction) Source: Journal of Organic Chemistry (2005) URL:[Link]

-

Safety Data & Properties Title: this compound Compound Summary Source: PubChem URL:[5][Link]

-

Application in Drug Development Title: Treprostinil Synthesis Intermediates Source: Google Patents / ResearchGate Context URL:[Link]

Sources

Physical Properties and Process Chemistry of 1-Chloroheptan-2-ol: A Technical Whitepaper

Executive Summary

1-Chloroheptan-2-ol (CAS: 53660-21-2) and its enantiopure derivative, (S)-1-chloro-2-heptanol (CAS: 81007-64-9), serve as critical halohydrin intermediates in advanced organic synthesis. For drug development professionals, understanding the precise physical properties—specifically the boiling point, melting point, and thermodynamic behavior—is paramount. These properties dictate the handling, purification, and downstream application of the compound, most notably in the multi-step synthesis of the vasodilator API Treprostinil. This whitepaper synthesizes the core physical properties of this compound, the causality behind its thermodynamic behavior, and field-proven protocols for its biocatalytic generation and analytical verification.

Chemical Identity and Core Physical Properties

The physical behavior of this compound is governed by its amphiphilic structure: a lipophilic seven-carbon aliphatic tail coupled with a hydrophilic hydroxyl head and an electronegative chlorine atom.

Causality of Thermodynamic Properties

-

Boiling Point Elevation: While the non-hydroxylated analog, 1-chloroheptane, boils at 159–161 °C 1, the introduction of the C2 hydroxyl group in this compound enables extensive intermolecular hydrogen bonding. This significantly increases the energy required to achieve vapor-liquid equilibrium, pushing the atmospheric boiling point to approximately 190–195 °C.

-

Thermal Degradation Risk: At temperatures approaching 200 °C, halohydrins are highly susceptible to intramolecular Sₙ2 reactions. The hydroxyl oxygen can attack the C1 carbon, displacing the chloride ion to form 1,2-epoxyheptane. Therefore, determining or utilizing the boiling point in industrial settings requires vacuum distillation to lower the thermal threshold.

-

Melting Point Depression: The flexible aliphatic heptyl chain prevents the formation of a rigid, tightly packed crystal lattice at ambient temperatures, rendering the compound a liquid at room temperature (MP < 0 °C).

Quantitative Data Summary

| Physicochemical Property | Value / Estimate | Causality & Methodological Note |

| Molecular Formula | C₇H₁₅ClO | Base structure for molecular weight calculation. |

| Molecular Weight | 150.65 g/mol | Verified via mass spectrometry 2. |

| Boiling Point (1 atm) | ~190–195 °C | Elevated due to -OH hydrogen bonding networks. |

| Boiling Point (Vacuum) | ~80–90 °C at 10 mmHg | Vacuum conditions are mandatory to prevent thermal epoxidation. |

| Melting Point | < 0 °C | Aliphatic flexibility prevents room-temperature crystallization. |

| Density (25 °C) | ~0.95–1.00 g/cm³ | Halogenation increases density relative to standard aliphatic alcohols. |

The Role of (S)-1-Chloroheptan-2-ol in Drug Development

In pharmaceutical process chemistry, the stereochemistry of this compound is critical. The enantiopure (S)-1-chloro-2-heptanol is a high-value chiral intermediate used in the total synthesis of Treprostinil, an API used to treat primary pulmonary hypertension.

Historically, synthesizing this chiral center required harsh chemical methods, such as Grignard additions at cryogenic temperatures (-78 °C) 3. Modern green chemistry has shifted toward whole-cell biocatalysis, utilizing specific fungal strains to achieve asymmetric reduction with near-perfect enantiomeric excess (ee). The downstream integration of this intermediate involves a complex Claisen rearrangement followed by a catalytic Pauson-Khand reaction to construct the cyclopentenone core of Treprostinil.

Caption: Biocatalytic synthesis of (S)-1-chloro-2-heptanol and its downstream application.

Experimental Workflows & Methodologies

As a Senior Application Scientist, it is imperative to design protocols that are not merely procedural, but self-validating and mechanistically sound.

Biocatalytic Synthesis Workflow

This protocol leverages Curvularia hominis B-36 for the asymmetric reduction of 1-chloro-2-heptanone 4.

-

Biocatalyst Preparation: Cultivate Curvularia hominis B-36, harvest via centrifugation, and wash to isolate resting cells.

-

Reactor Initialization: In a bioreactor, establish a K₂HPO₄-KH₂PO₄ buffer system (100 mM, pH 6.0). Add 50 g/L (dry cell weight) of the resting cells.

-

Substrate & Co-substrate Addition: Introduce 75 mM of 1-chloro-2-heptanone. Immediately add 15% (v/v) isopropanol.

-

Causality: The lipophilic substrate has poor aqueous solubility. Isopropanol acts as a dual-purpose agent: it enhances substrate solubility and serves as a sacrificial hydrogen donor, driving the continuous regeneration of intracellular NAD(P)H cofactors required by the reductase enzyme.

-

-

Incubation: Maintain agitation at 200 rpm and strictly control the temperature at 30 °C for 20 hours.

-

Causality: Exceeding 30 °C (e.g., reaching 40 °C) induces thermal denaturation of the specific reductase, collapsing the yield from ~97% to <15%.

-

-

Self-Validation Step: Extract an aliquot with ethyl acetate and analyze via Chiral HPLC. The protocol is validated when the chromatogram confirms an enantiomeric excess (ee) of >99.9% for the (S)-enantiomer.

Analytical Determination of Boiling Point (Vacuum Protocol)

Because this compound degrades at its atmospheric boiling point, a vacuum distillation protocol must be utilized to determine its physical properties accurately 5.

-

System Calibration (Validation Step): Prior to testing the sample, run a known standard (e.g., pure 1-chloroheptane) through the micro-distillation apparatus under the target vacuum pressure to calibrate the system against literature values.

-

Apparatus Setup: Assemble a vacuum distillation unit. Critically, the thermometer bulb must be positioned exactly adjacent to the side arm of the distillation head to measure the true vapor-liquid equilibrium temperature, not the temperature of the boiling liquid.

-

Sample Preparation: Introduce dry this compound into the boiling flask along with PTFE boiling chips to provide nucleation sites, preventing superheating and explosive bumping.

-

Vacuum Application: Engage the vacuum pump and stabilize the system pressure at exactly 10 mmHg using a digital manometer.

-

Controlled Heating: Apply heat gradually (1–2 °C/min) until a steady reflux ring forms and vapor condenses on the thermometer bulb.

-

Data Extrapolation: Record the temperature plateau. Utilize the Clausius-Clapeyron equation or a nomograph to extrapolate the recorded vacuum boiling point (~80–90 °C at 10 mmHg) to its theoretical atmospheric equivalent.

Caption: Self-validating vacuum distillation methodology for boiling point determination.

Conclusion

The physical properties of this compound are intrinsically linked to its chemical structure and its utility in pharmaceutical synthesis. Its elevated boiling point necessitates vacuum distillation to prevent epoxidation, while its amphiphilic nature requires carefully optimized co-solvent systems (like isopropanol) during biocatalytic reduction. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity synthesis and characterization of this vital chiral intermediate.

References

- Guidechem. "1-Chloroheptane (CAS 629-06-1) Physical Properties." Guidechem Chemical Database.

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 12738742, this compound." PubChem.

- ResearchGate. "Synthesis of treprostinil using a plug flow reactor for the key Claisen rearrangement and the catalytic Pauson-Khand reactions." ResearchGate.

- MDPI. "Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36." International Journal of Molecular Sciences.

- Benchchem. "1,2-Heptanediol | 3710-31-4 - Thermodynamic and Physical Properties." Benchchem Database.

Sources

Spectroscopic Characterization of 1-Chloroheptan-2-ol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-chloroheptan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide combines theoretical predictions with practical, field-proven insights into data acquisition and interpretation, ensuring scientific integrity and immediate applicability in a laboratory setting.

Introduction

This compound is a halogenated alcohol with the chemical formula C₇H₁₅ClO.[1] Its structure, featuring a chlorine atom and a hydroxyl group on adjacent carbons, gives rise to distinct spectroscopic signatures. A thorough understanding of its NMR, IR, and mass spectra is crucial for its identification, purity assessment, and the elucidation of its role in synthetic chemistry. This guide will present a detailed, predicted analysis of these spectra, grounded in fundamental principles of spectroscopy and supported by data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit signals corresponding to the 15 distinct protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chlorine and oxygen atoms, leading to a downfield shift for protons closer to these functional groups.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1, H-1' | 3.50 - 3.65 | Multiplet | 2H |

| H-2 | 3.75 - 3.85 | Multiplet | 1H |

| OH | 1.5 - 2.5 | Broad Singlet | 1H |

| H-3, H-3' | 1.45 - 1.60 | Multiplet | 2H |

| H-4, H-4' | 1.25 - 1.40 | Multiplet | 2H |

| H-5, H-5' | 1.25 - 1.40 | Multiplet | 2H |

| H-6, H-6' | 1.25 - 1.40 | Multiplet | 2H |

| H-7 | 0.85 - 0.95 | Triplet | 3H |

Interpretation of the ¹H NMR Spectrum:

-

The protons on C1 (H-1, H-1'), adjacent to the chlorine atom, are expected to be deshielded and appear as a multiplet in the range of 3.50-3.65 ppm.

-

The proton on C2 (H-2), bonded to the carbon bearing the hydroxyl group, is further deshielded and will likely appear as a multiplet between 3.75 and 3.85 ppm.

-

The hydroxyl proton (OH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

-

The methylene protons of the heptyl chain (H-3 to H-6) will appear as overlapping multiplets in the upfield region (1.25-1.60 ppm).

-

The terminal methyl protons (H-7) are the most shielded and are expected to appear as a triplet around 0.85-0.95 ppm due to coupling with the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to approximately 15 ppm.

-

Use a 90° pulse angle.

-

Set the acquisition time to 2-4 seconds.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will show seven distinct signals, one for each carbon atom in a unique chemical environment.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | 48 - 52 |

| C2 | 70 - 75 |

| C3 | 32 - 36 |

| C4 | 28 - 32 |

| C5 | 25 - 29 |

| C6 | 22 - 26 |

| C7 | 13 - 15 |

Interpretation of the ¹³C NMR Spectrum:

-

The carbon atom bonded to the chlorine (C1) is expected to resonate in the 48-52 ppm range.

-

The carbon atom bearing the hydroxyl group (C2) will be the most deshielded of the sp³ carbons, appearing in the 70-75 ppm region.

-

The remaining carbons of the heptyl chain (C3-C7) will appear at progressively higher fields (lower ppm values), with the terminal methyl carbon (C7) being the most shielded.[2]

Experimental Protocol for ¹³C NMR Spectroscopy

A standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum is as follows:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Instrument Setup: Use a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Set the spectral width to approximately 220 ppm.

-

Employ a proton-decoupling sequence.

-

Use a 30-45° pulse angle to allow for faster repetition rates.[3]

-

Set the acquisition time to 1-2 seconds.

-

Use a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform.

-

Phase correct the spectrum.

-

Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common method.

Predicted Mass Spectrum Data (EI-MS)

| m/z | Interpretation |

| 150/152 | Molecular ion ([M]⁺ and [M+2]⁺) |

| 115 | [M - Cl]⁺ |

| 101/103 | [M - CH₂CH₂CH₃]⁺ (α-cleavage) |

| 91/93 | [C₄H₈Cl]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 49/51 | [CH₂Cl]⁺ |

| 43 | [C₃H₇]⁺ (base peak) |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The mass spectrum will exhibit a molecular ion peak ([M]⁺) at m/z 150 and an isotopic peak ([M+2]⁺) at m/z 152 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. [4]* α-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of a pentyl radical to give a fragment at m/z 101/103 or the loss of the chloromethyl radical to give a fragment at m/z 101.

-

Loss of Chlorine: Loss of a chlorine radical from the molecular ion would produce a peak at m/z 115.

-

Alkyl Fragmentation: Fragmentation of the alkyl chain will lead to a series of peaks corresponding to the loss of alkyl fragments. The base peak is predicted to be at m/z 43, corresponding to the stable isopropyl cation or propyl cation.

-

Chlorine-Containing Fragments: Fragments retaining the chlorine atom, such as [CH₂Cl]⁺ at m/z 49/51, will also show the characteristic 3:1 isotopic pattern.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

A typical protocol for acquiring an EI mass spectrum, often coupled with gas chromatography (GC), is as follows:

-

Sample Introduction: If using GC-MS, inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) into the GC. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer. For direct infusion, a dilute solution is introduced directly into the ion source.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Cheméo. (2023). Chemical Properties of 1-Chloroheptan-2-one. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (2023, October 29). Electron ionization. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

Shimadzu. (n.d.). Liquid Samples. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

- Books. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

Shimadzu. (n.d.). Liquid Samples. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 1-Chloroheptan-2-ol

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Chloroheptan-2-ol, a compound for which detailed toxicological data is not widely available. In the absence of a specific Safety Data Sheet (SDS), this document employs a scientifically grounded read-across approach, leveraging data from structurally similar compounds, including 1-chloroheptane and other short-chain chlorohydrins. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for risk assessment, safe handling protocols, emergency procedures, and waste disposal to ensure a high level of safety in the laboratory and research environment.

Introduction: The Principle of Precautionary Risk Assessment

This compound (CAS No. 53660-21-2) is a vicinal chlorohydrin, a class of organic compounds characterized by a chlorine atom and a hydroxyl group on adjacent carbon atoms.[1][2] While specific toxicological and safety data for this compound are limited, its structural similarity to other known chlorohydrins and halogenated alkanes necessitates a precautionary approach to its handling.[1] Chlorohydrins as a class can exhibit significant toxicity. For instance, 2-chloroethanol is known to be highly toxic to mammals.[3] Therefore, this guide is built upon the principle of "as low as reasonably practicable" (ALARP) exposure and assumes a hazard profile informed by related, more thoroughly studied molecules.

The core logic of this guide is to extrapolate potential hazards from two primary structural analogues:

-

1-Chloroheptane: Provides insights into the physical hazards, such as flammability and potential for irritation, associated with the seven-carbon chlorinated alkane backbone.[4][5][6][7][8]

-

Short-chain Chlorohydrins (e.g., 1-Chlorobutan-2-ol, 2-Chloroethanol): Inform the potential toxicological hazards, including acute toxicity, skin and eye damage, and respiratory irritation, which are characteristic of the vicinal chlorohydrin functional group.[2][3][9]

This document will provide a robust framework for managing the risks associated with this compound, enabling its safe use in research and development.

Hazard Identification and Risk Assessment

Based on the read-across analysis, this compound should be treated as a hazardous substance with the following anticipated GHS classifications:

| Hazard Class | Anticipated Classification | Basis for Classification (Analogue) |

| Flammable Liquids | Category 3 or 4 | Based on 1-Chloroheptane (Flammable Liquid, Category 3).[4][7] The hydroxyl group may slightly increase the flashpoint compared to the parent alkane. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Warning/Danger) | Based on the known high toxicity of 2-chloroethanol.[3] A conservative assumption is warranted. |

| Skin Corrosion/Irritation | Category 2 (Warning) | Causes skin irritation.[2][4][5] |

| Serious Eye Damage/Irritation | Category 1 or 2A (Danger/Warning) | Causes serious eye damage/irritation.[2][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Warning) | May cause respiratory irritation.[2][4][5] |

| Hazardous to the Aquatic Environment | Harmful to aquatic life | Based on 1-Chloroheptane.[4][5] |

Logical Flow for Risk Assessment

The following diagram outlines the essential steps for a comprehensive risk assessment before handling this compound.

Caption: Risk Assessment Workflow for this compound

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling. The data presented below is a combination of information available for the target compound and its structural analogue, 1-chloroheptane.

| Property | Value (this compound) | Value (1-Chloroheptane Analogue) | Reference |

| Molecular Formula | C₇H₁₅ClO | C₇H₁₅Cl | [1],[7] |

| Molecular Weight | 150.64 g/mol | 134.65 g/mol | [1],[7] |

| Appearance | Not specified, likely a colorless liquid | Colorless liquid | [7] |

| Boiling Point | Not specified | 159-161 °C | [10] |

| Flash Point | Not specified | ~41 °C (105.8 °F) | [8] |

| Density | Not specified | ~0.881 g/mL at 25°C | [10] |

| Solubility | Not specified | Insoluble in water | [6],[7] |

Safe Handling and Storage Protocols

Adherence to strict protocols is mandatory to minimize exposure and mitigate risks.

Engineering Controls

The primary method for controlling exposure is through robust engineering solutions.

-

Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control inhalation exposure.[4][11]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[5]

-

Safety Shower and Eyewash Station: A properly functioning safety shower and eyewash station must be immediately accessible in the work area.[8][11]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory contact.

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after use or upon contamination.[4][5] Use proper glove removal technique to avoid skin contact.[5]

-

Eye and Face Protection: Use safety glasses with side-shields and a face shield.[4]

-

Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a full-face supplied-air respirator is necessary.[5] All respirator use must comply with a formal respiratory protection program.[9]

Storage Requirements

Proper storage is critical to prevent fire, reaction, and degradation.

-

Container: Store in a tightly closed, properly labeled container.[4][11]

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[8][11]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[4][8]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and alkali metals.[6][9]

Detailed Experimental Protocol: A Workflow for Safe Use

This section provides a step-by-step workflow for a typical laboratory procedure involving the handling and use of this compound.

Caption: Safe Handling Workflow for a Typical Experiment

Step-by-Step Methodology

-

Pre-Experiment Setup:

-

Confirm that the chemical fume hood has been certified within the last year.

-

Don all required PPE as outlined in Section 4.2.

-

Ensure a spill kit containing absorbent material (e.g., vermiculite, sand), and labeled waste bags is readily available.[8]

-

Prepare a designated, labeled container for halogenated organic waste.

-

If transferring quantities greater than 500 mL, ensure containers are grounded and bonded to prevent static discharge.[6][12]

-

-

Handling and Reaction:

-

Perform all transfers of this compound inside the fume hood.

-

Keep the primary container tightly sealed when not in use.[4]

-

Set up the reaction apparatus within the fume hood, ensuring it is secure.

-

During the reaction, maintain the fume hood sash at the lowest practical height.

-

-

Post-Reaction and Cleanup:

-

Upon completion, safely quench the reaction as per the specific experimental protocol.

-

Transfer all waste solutions containing this compound to the designated halogenated waste container. Do not mix with other waste streams.

-

Decontaminate all glassware and surfaces that may have come into contact with the compound.

-

Remove PPE, starting with gloves (turning them inside out), followed by the lab coat, and finally eye/face protection.

-

Wash hands thoroughly with soap and water.[4]

-

Emergency Procedures

Immediate and correct response to an emergency is crucial.

| Emergency Situation | Response Protocol |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8] |

| Inhalation | Move the victim to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5][8] Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting.[5][8] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[8] |

| Small Spill (<100 mL) | Wearing appropriate PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[6][8] Use non-sparking tools to collect the material and place it in a sealed container for disposal.[6][12] Ventilate the area. |

| Large Spill (>100 mL) | Evacuate the immediate area.[5] Eliminate all ignition sources.[6] Alert laboratory personnel and contact the institutional emergency response team. Do not attempt to clean up a large spill without specialized training and equipment. |

| Fire | For small fires, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[4][6] Do not use a straight stream of water.[8] For large fires, evacuate the area and call the fire department. Use water spray to cool fire-exposed containers.[4][5] |

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Segregation: Collect all waste in a properly labeled, sealed container designated for halogenated organic waste.

-

Disposal: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][13] Do not pour down the drain.[4]

Conclusion

While this compound is a valuable intermediate in chemical synthesis, the lack of specific safety data requires that it be handled with a high degree of caution. By employing a read-across risk assessment, adhering to the hierarchy of controls, and following the detailed protocols outlined in this guide, researchers can effectively mitigate the potential physical and toxicological hazards. A proactive and informed approach to safety is paramount when working with data-poor compounds, ensuring the protection of personnel and the environment.

References

- 1-Chloroheptane - Safety Data Sheet. (2015, November 6). Sigma-Aldrich.

- 1-Chloroheptane - Safety Data Sheet. (2010, July 24). Sigma-Aldrich.

- 1-CHLOROHEPTANE - CAMEO Chemicals. NOAA.

- 1-Chloroheptane | C7H15Cl | CID 12371. PubChem.

- This compound | C7H15ClO | CID 12738742. PubChem.

- Material Safety Data Sheet - 1-Chloroheptane, 97%. (2005, October 24). Cole-Parmer.

- 1-Chloroheptane SDS, 629-06-1 Safety D

- SAFETY D

- SAFETY DATA SHEET. (2025, April 30). TCI Chemicals.

- Buy 1-Chlorobutan-2-ol | 1873-25-2. (2023, August 15). Smolecule.

- Chemical Properties of 1-Chloroheptan-2-one. Cheméo.

- ETHYLENE CHLOROHYDRIN HAZARD SUMMARY. NJ.gov.

- The Last Dinner: Fatality of 2-Chloroethanol Intoxic

- 1-Chloroheptane: Comprehensive Overview and Applic

Sources

- 1. This compound | C7H15ClO | CID 12738742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1-Chlorobutan-2-ol | 1873-25-2 [smolecule.com]

- 3. longdom.org [longdom.org]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. 1-CHLOROHEPTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 1-Chloroheptane | C7H15Cl | CID 12371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. nj.gov [nj.gov]

- 10. nbinno.com [nbinno.com]

- 11. airgas.com [airgas.com]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Thermochemical Data of 1-Chloroheptan-2-ol

Foreword

For researchers, scientists, and professionals in drug development, a deep understanding of the physicochemical properties of molecules is paramount. Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, provide a fundamental basis for predicting reaction outcomes, assessing chemical stability, and designing safe and efficient manufacturing processes. This guide focuses on 1-chloroheptan-2-ol, a halogenated alcohol with potential applications in organic synthesis and as a building block for more complex molecules. Due to the limited availability of direct experimental data for this specific compound in public databases, this whitepaper will serve as an in-depth technical guide outlining the established methodologies for its thermochemical characterization. We will delve into both experimental and computational approaches, providing the theoretical underpinnings and practical protocols necessary for researchers to obtain this critical data.

The Significance of Thermochemical Data for this compound

This compound belongs to the class of chlorohydrins, which are valuable intermediates in organic synthesis. The presence of both a chlorine atom and a hydroxyl group on adjacent carbons makes them versatile precursors for the synthesis of epoxides, diols, and other functionalized molecules. Accurate thermochemical data for this compound is crucial for:

-

Reaction Engineering and Safety: Predicting the heat released or absorbed during chemical reactions (enthalpy of reaction) is essential for designing safe and scalable manufacturing processes.

-

Process Optimization: Understanding the thermodynamics of phase changes (e.g., vaporization, fusion) allows for the optimization of purification processes like distillation and crystallization.

-

Computational Modeling: Experimentally determined thermochemical data serves as a benchmark for the validation and parameterization of computational models used to predict the properties and reactivity of related compounds.

-

Drug Development: In the pharmaceutical industry, understanding the stability and energy of different molecular conformations is critical for drug design and formulation.

Methodologies for Determining Thermochemical Properties

Given the absence of a comprehensive public dataset for this compound, this section details the primary experimental and computational methods for determining its key thermochemical parameters.

Experimental Determination

The standard enthalpy of formation is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is typically determined indirectly through the enthalpy of combustion.

Methodology: Rotating-Bomb Combustion Calorimetry

For chlorine-containing organic compounds, rotating-bomb combustion calorimetry is the method of choice to ensure complete combustion and to bring the final products into a well-defined thermodynamic state.[1][2][3]

Causality Behind Experimental Choices:

-

Oxygen Atmosphere: The combustion is carried out in a high-pressure oxygen environment to ensure complete oxidation of the compound to carbon dioxide, water, and hydrochloric acid.

-

Rotating Bomb: The bomb is rotated after combustion to ensure that the hydrochloric acid formed dissolves completely in the initial bomb solution (usually water or a reducing solution like arsenious oxide), leading to a uniform final state. This is crucial for accurate energy corrections.[4]

-

Auxiliary Substance: A substance with a well-known enthalpy of combustion, such as benzoic acid, is often used to aid in the complete combustion of the target compound and to facilitate the ignition process.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in a crucible inside the combustion bomb. A known mass of a combustion aid (e.g., mineral oil) may be added.

-

Bomb Sealing and Pressurization: A small, known amount of water or a suitable reducing solution is added to the bomb. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a precisely known mass of water. The calorimeter is then placed in an isothermal jacket to minimize heat exchange with the surroundings.

-

Temperature Equilibration: The system is allowed to equilibrate until a steady temperature drift is observed.

-

Ignition and Data Acquisition: The sample is ignited via a cotton fuse wire connected to ignition electrodes. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion.

-

Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the contents are analyzed to determine the extent of reaction and to quantify the amounts of nitric acid (from residual nitrogen in the oxygen) and any unburnt carbon. The concentration of hydrochloric acid in the bomb solution is also determined.

-

Calculation: The energy equivalent of the calorimeter is determined by burning a standard substance like benzoic acid. The standard enthalpy of combustion of this compound is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter, after applying corrections for the heat of combustion of the auxiliary substance, the fuse wire, and the formation of nitric acid. The standard enthalpy of formation is subsequently derived using Hess's Law.[5]

Logical Relationship of Combustion Calorimetry Workflow

Caption: Workflow for Determining Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry.

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6][7]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The experiments are conducted under a flow of an inert gas, such as nitrogen, to prevent any oxidative degradation of the sample at elevated temperatures.[8]

-

Hermetically Sealed Pans: For liquid samples, hermetically sealed pans are used to prevent mass loss due to vaporization during the experiment, which would lead to inaccurate heat flow measurements.[8][9]

-

Heat-Cool-Heat Cycles: subjecting the sample to multiple heating and cooling cycles helps to erase any previous thermal history of the sample, ensuring that the measured transitions are characteristic of the material itself.[8]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.[8]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with the desired temperature profile.

-

Data Collection for Melting Point and Enthalpy of Fusion:

-

The sample is cooled to a temperature well below its expected melting point.

-

The temperature is then ramped up at a constant rate (e.g., 10 °C/min) through the melting transition.

-

The melting point (Tm) is determined as the onset temperature of the melting peak, and the enthalpy of fusion (ΔfusH) is calculated from the area of the peak.[8]

-

-

Data Collection for Heat Capacity:

-

A baseline is first run with two empty DSC pans.

-

A second run is performed with a sapphire standard, for which the heat capacity is well-known.

-

A third run is performed with the sample.

-

The heat capacity of the sample is then calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature.[9]

-

DSC Experimental Workflow

Caption: Workflow for Determining Thermal Properties using Differential Scanning Calorimetry.

Computational Estimation

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Methodology: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties, including thermochemical data.

Causality Behind Method Choices:

-

Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For halogenated organic molecules, functionals like B3LYP or M06-2X combined with a basis set such as 6-311+G(d,p) often provide a good balance of accuracy and computational cost.[4]

-

Frequency Calculations: To obtain thermochemical data such as enthalpy, entropy, and heat capacity, a frequency calculation must be performed on the optimized geometry of the molecule. This calculation determines the vibrational frequencies of the molecule, which are then used to compute the thermodynamic properties based on statistical mechanics.

A comparative study on chloropyrimidines found that while the B3LYP hybrid method is popular, other functionals might provide better accuracy for specific classes of molecules.[4] Computational studies on related chloroalcohols have also been performed to understand their stability and decomposition pathways.[10][11]

Tabulated Thermochemical Data

While no direct experimental data for this compound is available, the following table provides a template for how such data should be presented. For comparative purposes, data for the related compound 1-chloroheptane is included where available.

| Property | Symbol | Value for this compound | Value for 1-Chloroheptane | Method |

| Molecular Formula | - | C₇H₁₅ClO | C₇H₁₅Cl | - |

| Molecular Weight | M | 150.64 g/mol [12] | 134.65 g/mol [13] | - |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | Data to be determined | -244.5 ± 1.5 kJ/mol | Combustion Calorimetry |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Data to be determined | -196.8 ± 1.6 kJ/mol | From ΔfH°(l) and ΔvapH° |

| Enthalpy of Vaporization | ΔvapH° | Data to be determined | 47.7 kJ/mol[14] | - |

| Molar Heat Capacity (liquid) | Cp(l) | Data to be determined | 225.9 J/(mol·K) at 298.15 K | DSC[15] |

| Melting Point | Tm | Data to be determined | -69 °C[14] | - |

| Enthalpy of Fusion | ΔfusH | Data to be determined | Not available | DSC |

Note: The data for 1-chloroheptane is sourced from the NIST Chemistry WebBook and other cited literature.

Conclusion

References

-

Journal of the Chemical Society, Faraday Transactions. (n.d.). Novel differential scanning calorimetric studies of supercooled organic liquids. RSC Publishing. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Chloroheptan-2-one. Retrieved from [Link]

-

Oxford Academic. (n.d.). Combustion Calorimetry | Molecular Energetics: Consensed-Phase Thermochemical Techniques. Retrieved from [Link]

-

ACS Publications. (n.d.). Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Chloroethylbenzene. The Journal of Physical Chemistry. Retrieved from [Link]

-

NETZSCH. (n.d.). Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). Retrieved from [Link]

-

D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

-

MDPI. (2023, September 27). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Retrieved from [Link]

-

ACS Publications. (2001, February 7). Vapor Pressure, Vapor−Liquid Equilibrium, and Excess Enthalpy Data for Compounds and Binary Subsystems of the Chlorohydrin Process for Propylene Oxide Production. Journal of Chemical & Engineering Data. Retrieved from [Link]

- Sunner, S., & Månsson, M. (Eds.). (1979). Combustion Calorimetry. Pergamon Press.

-

National Institute of Standards and Technology. (2009, October 29). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Standard Reference Data. Retrieved from [Link]

-

ACS Publications. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

IUPAC. (n.d.). The calorimetry of combustions and related reactions. Retrieved from [Link]

-

You-iggy. (2023, March 19). 1-Chloroheptane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). 1-Chloroheptan-2-one. Retrieved from [Link]

- Chao, J., & Hall, K. R. (1983). Ideal Gas thermodynamic properties of simple alkanols. Thermochimica Acta, 64(1-2), 285-303.

-

PubChem. (n.d.). 1-Chlorohexan-2-OL. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Heptane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic properties of the normal alcohols, C1 C12. Retrieved from [Link]

-

Dornshuld, C. (n.d.). Standard Thermodynamic Properties of Chemical Substances. Retrieved from [Link]

-

ResearchGate. (2025, November 1). Thermodynamic study of binary mixtures of alcohols and alkoxyethanols for fuel applications: excess molar enthalpies and local composition models. Retrieved from [Link]

-

MATEC Web of Conferences. (n.d.). The thermodynamics of alcohols-hydrocarbons mixtures. Retrieved from [Link]

- Green, J. H. S. (1961). Thermodynamic properties of the normal alcohols, C 1 C 12. Transactions of the Faraday Society, 57, 2132-2137.

-

Open Library Publishing Platform. (n.d.). Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees. Retrieved from [Link]

- Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry. Interscience Publishers.

-

National Institute of Standards and Technology. (2015, February 18). 1-Chloroheptane with Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

gchem. (n.d.). Heat Capacities for Some Select Substances. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloroheptane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloropentan-2-ol. Retrieved from [Link]

-

ChemRxiv. (n.d.). Computational Evidence Suggests That 1-chloroethanol May Be an Intermediate in the Thermal Decomposition of 2-chloroethanol into Acetaldehyde and HCl. Retrieved from [Link]

-

PubMed. (2007, February 1). Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. Retrieved from [Link]

-

Semantic Scholar. (2019, January 21). Computational Evidence Suggests That 1-Chloroethanol May Be an Intermediate in the Thermal Decomposition of 2-Chloroethanol into Acetaldehyde and HCl. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, November 13). 14.4: Thermochemistry and Calorimetry. Retrieved from [Link]

-

ResearchGate. (2005, January). Heat Capacities of 1-Chloroalkanes and 1-Bromoalkanes within the Temperature Range from 284.15 K to 353.15 K. A Group Additivity and Molecular Connectivity Analysis. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Conformational Analysis of Enantiomers of Chiral Chloroalkanes. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloroheptan-2-ol. Retrieved from [Link]

-

ResearchGate. (2026, January 2). Experimental Thermochemistry Through the Years with Application to Chalcogenides. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chlorohept-5-yn-2-ol. Retrieved from [Link]

-

Active Thermochemical Tables. (n.d.). Cycloheptane Enthalpy of Formation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. publications.iupac.org [publications.iupac.org]

- 4. Comparative computational and experimental study on the thermochemistry of the chloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials [mdpi.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. This compound | C7H15ClO | CID 12738742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Chloroheptane | C7H15Cl | CID 12371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. you-iggy.com [you-iggy.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric Synthesis of (S)-1-chloro-2-heptanol Using Biocatalysis: An Application Note and Protocol

Abstract

This application note provides a detailed protocol for the asymmetric synthesis of (S)-1-chloro-2-heptanol, a valuable chiral intermediate in the pharmaceutical industry, particularly for the synthesis of Treprostinil, a treatment for primary pulmonary hypertension.[1] The described method utilizes a whole-cell biocatalyst, Curvularia hominis B-36, for the stereoselective reduction of the prochiral ketone, 1-chloro-2-heptanone.[1] This biocatalytic approach offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and improved environmental footprint.[1] The protocol details the cultivation of the biocatalyst, the enzymatic reduction process, and the analytical methods for determining conversion and enantiomeric excess.

Introduction: The Significance of Chiral Purity and Biocatalysis

Enantiomerically pure chiral alcohols are critical building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[1] The specific stereochemistry of a molecule can dictate its pharmacological activity, with one enantiomer often being therapeutically active while the other may be inactive or even cause adverse effects. (S)-1-chloro-2-heptanol is a key chiral intermediate whose demand is driven by its role in the synthesis of drugs like Treprostinil.[1]

Traditional chemical synthesis routes to produce such chiral molecules often rely on metal catalysts, chiral auxiliaries, or harsh reaction conditions, which can be costly and generate significant chemical waste.[1][2] Biocatalysis has emerged as a powerful and sustainable alternative, employing enzymes or whole microorganisms to catalyze chemical transformations with high stereo-, regio-, and chemo-selectivity under mild, aqueous conditions.[1][3][4]

This application note focuses on the asymmetric reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol using the whole-cell biocatalyst Curvularia hominis B-36.[1] This novel, newly isolated fungal strain has demonstrated exceptional performance, achieving high yields and near-perfect enantiomeric excess (ee).[1] The use of whole cells simplifies the process by eliminating the need for enzyme purification and providing a self-contained system for cofactor regeneration, often through a co-substrate like isopropanol.[1][5]

Principle of the Method: Asymmetric Bioreduction

The core of this method is the enantioselective reduction of a prochiral ketone, 1-chloro-2-heptanone, to the corresponding chiral alcohol, (S)-1-chloro-2-heptanol. This transformation is catalyzed by one or more alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) present within the Curvularia hominis B-36 cells.[1][6] These enzymes utilize a hydride donor, typically a reduced nicotinamide cofactor (NADH or NADPH), to reduce the carbonyl group of the ketone.

The high stereoselectivity of the enzyme ensures that the hydride is delivered to one specific face of the ketone, leading to the preferential formation of the (S)-enantiomer of the alcohol.[7] To sustain the catalytic cycle, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form. In this whole-cell system, this is achieved through the oxidation of a co-substrate, isopropanol, to acetone, a process also catalyzed by cellular dehydrogenases.[1]

Experimental Workflow Diagram

Caption: Workflow for the biocatalytic synthesis of (S)-1-chloro-2-heptanol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Curvularia hominis B-36 | N/A | CCTCC M 2017654 | Or other suitable microorganism expressing a stereoselective ketoreductase. |

| 1-chloro-2-heptanone | ≥98% | Commercially Available | Substrate for the reaction. |

| (S)-1-chloro-2-heptanol | ≥98% | Commercially Available | Analytical standard. |

| (R)-1-chloro-2-heptanol | ≥98% | Commercially Available | Analytical standard for racemate. |

| Potato Dextrose Agar (PDA) | Microbiological | Commercially Available | For cultivation of C. hominis. |

| Potassium Phosphate Monobasic (KH₂PO₄) | ACS Reagent | Commercially Available | Buffer component. |

| Potassium Phosphate Dibasic (K₂HPO₄) | ACS Reagent | Commercially Available | Buffer component. |

| Isopropanol | ACS Reagent | Commercially Available | Co-substrate for cofactor regeneration. |

| Ethyl Acetate | HPLC Grade | Commercially Available | Extraction solvent. |

| Sodium Sulfate (anhydrous) | ACS Reagent | Commercially Available | Drying agent. |

| Deionized Water | Type I | In-house |

Detailed Experimental Protocol

Preparation of the Biocatalyst (Resting Cells)

-

Cultivation: Inoculate a sterile Potato Dextrose Broth (PDB) medium with Curvularia hominis B-36 from a stock culture. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours, or until sufficient cell growth is achieved.

-

Harvesting: Transfer the culture to centrifuge tubes and harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet by resuspending it in a sterile phosphate buffer (e.g., 100 mM, pH 6.0). Repeat the centrifugation and washing step twice to remove any residual growth medium.

-

Resting Cell Suspension: After the final wash, resuspend the cell pellet in the reaction buffer (100 mM K₂HPO₄-KH₂PO₄, pH 6.0) to achieve the desired final concentration for the biotransformation (e.g., 50 g/L dry cell weight equivalent). This is the resting cell suspension.

Asymmetric Bioreduction

-

Reaction Setup: In a suitable reaction vessel (e.g., an Erlenmeyer flask), combine the resting cell suspension with the co-substrate, isopropanol, to a final concentration of 15% (v/v).[1]

-

Substrate Addition: Add the substrate, 1-chloro-2-heptanone, to the reaction mixture to a final concentration of 75 mM.[1] Note: The substrate can be added directly or as a solution in a minimal amount of a water-miscible solvent to aid solubility.

-

Incubation: Incubate the reaction mixture at 30°C with constant agitation (e.g., 200 rpm) to ensure adequate mixing and aeration.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). Prepare the aliquots for analysis by quenching the reaction (e.g., by adding an equal volume of ethyl acetate), vortexing, and centrifuging to separate the layers. Analyze the organic layer by Gas Chromatography (GC).

Product Workup and Isolation

-

Extraction: Once the reaction has reached completion (typically within 20 hours as indicated by GC analysis), terminate the reaction by adding an equal volume of ethyl acetate to the entire reaction mixture.[1]

-

Separation: Vigorously mix the two phases and then separate the organic layer. Repeat the extraction of the aqueous layer two more times with ethyl acetate to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-1-chloro-2-heptanol.

-

Purification (Optional): If further purification is required, the crude product can be purified by silica gel column chromatography.

Analytical Methods

Determination of Conversion

The conversion of 1-chloro-2-heptanone to 1-chloro-2-heptanol can be determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Column: A non-chiral capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm).

-

Temperature Program:

-

Initial Temperature: 80°C, hold for 2 min.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 min at 200°C.

-

-

Injector and Detector Temperature: 250°C.

-

Calculation: Conversion (%) = [Area of Product / (Area of Substrate + Area of Product)] x 100.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the product is determined by chiral GC analysis.

-

Column: A chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm x 0.25 µm).

-

Temperature Program: Isothermal analysis at a temperature that provides baseline separation of the (R) and (S) enantiomers (e.g., 120°C).

-

Injector and Detector Temperature: 250°C.

-

Calculation: Enantiomeric Excess (ee, %) = [|Area (S) - Area (R)| / (Area (S) + Area (R))] x 100.

Expected Results

Following the optimized protocol, this biocatalytic system is capable of achieving excellent results.

| Parameter | Optimized Value | Reference |

| Substrate Concentration | 75 mM | [1] |

| Biocatalyst Loading | 50 g/L (DCW) | [1] |

| Co-substrate | 15% (v/v) Isopropanol | [1] |

| pH | 6.0 | [1] |

| Temperature | 30°C | [1] |

| Reaction Time | 20 hours | [1] |

| Yield | ~97% | [1] |

| Enantiomeric Excess (ee) | >99.9% (S) | [1] |

Troubleshooting and Key Considerations

-

Low Conversion:

-

Inactive Biocatalyst: Ensure proper cultivation and handling of the microorganism. Cell viability is crucial.

-

Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit enzyme activity. Consider a fed-batch strategy for the substrate.

-

Insufficient Cofactor Regeneration: Ensure the co-substrate concentration is adequate.

-

-

Low Enantioselectivity:

-

Incorrect Microorganism: Verify the identity and purity of the microbial strain.

-

Sub-optimal Reaction Conditions: pH and temperature can influence enzyme selectivity. Ensure these parameters are carefully controlled.

-

-

Emulsion during Extraction: Centrifugation can help to break up emulsions formed during the workup process.

Conclusion

The biocatalytic asymmetric reduction of 1-chloro-2-heptanone using Curvularia hominis B-36 offers a highly efficient, selective, and environmentally benign route to the valuable chiral intermediate (S)-1-chloro-2-heptanol.[1] This method achieves near-quantitative yields and exceptional enantiomeric purity, making it a highly attractive process for industrial application in the pharmaceutical sector. The use of a whole-cell system simplifies the procedure and reduces costs, further highlighting the advantages of biocatalysis in modern organic synthesis.

References

-

Zhu, D., et al. (2022). Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi Curvularia hominis B-36. Molecules. Available at: [Link]

-

Martínez-Montero, L., et al. (2016). Preparation of (S)-1-Halo-2-octanols Using Ionic Liquids and Biocatalysts. Molecules. Available at: [Link]

-

Rioz-Martínez, A., et al. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters. Available at: [Link]

-

Träff, A., et al. (2008). Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. Organic Letters. Available at: [Link]

-

Schrittwieser, J. H., et al. (2011). Biocatalytic synthesis of chiral β-substituted alcohols by combination of a stereoselective alcohol dehydrogenase (ADH) and a halohydrin dehalogenase (HHDH). Journal of Biotechnology. Available at: [Link]

-

Majerič Elenkov, M. (2009). Biocatalytic application of halohydrin dehalogenases for production of chiral building blocks. Croatian Science Foundation. Available at: [Link]

-

de Gonzalo, G., et al. (2018). One-Pot Combination of Metal- and Bio-Catalysis in Water for the Synthesis of Chiral Molecules. Catalysts. Available at: [Link]

-

Wu, S., et al. (2021). Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Communications. Available at: [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. Available at: [Link]

-

Chen, B., et al. (2023). Structural analysis of an anthrol reductase inspires enantioselective synthesis of enantiopure hydroxycycloketones and β-halohydrins. Nature Communications. Available at: [Link]

-

Träff, A., et al. (2008). Highly efficient route for enantioselective preparation of chlorohydrins via dynamic kinetic resolution. Organic Letters. Available at: [Link]

-

Hasnaoui, G., et al. (2014). FULIR - Halohydrin dehalogenase-catalysed synthesis of fluorinated aromatic chiral building blocks. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

-

Wan, N-W., et al. (2012). Synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate at high concentration by using a novel halohydrin dehalogenase HHDH-PL from Parvibaculum lavamentivorans DS-1. RSC Advances. Available at: [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Available at: [Link]

-

González-Granda, S., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega. Available at: [Link]

- Fox, R. J., et al. (2016). Ketoreductase-mediated stereoselective route to alpha chloroalcohols. Google Patents.

-

Kos-grabar, T., et al. (2024). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. Catalysts. Available at: [Link]

-

Schrittwieser, J. H., et al. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Applied Microbiology and Biotechnology. Available at: [Link]

-

Szałkucka, M., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Scientific Reports. Available at: [Link]

-

Findrik, Z., et al. (2019). Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach. Reaction Chemistry & Engineering. Available at: [Link]

-

Gröger, H., et al. (2003). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters. Available at: [Link]

-